molecular formula C22H19N5O5 B12475576 N-(3-methoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]acetamide

N-(3-methoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12475576
M. Wt: 433.4 g/mol
InChI Key: WIBVGTUJNJSOHV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes methoxyphenyl groups, an oxadiazole ring, and a pyridazinone moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available precursors

    Formation of Oxadiazole Ring: This step involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Pyridazinone Moiety: The oxadiazole intermediate is then reacted with a suitable pyridazinone precursor under controlled conditions to form the desired pyridazinone ring.

    Attachment of Methoxyphenyl Groups: The final step involves the coupling of the methoxyphenyl groups to the pyridazinone-oxadiazole intermediate using appropriate coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole and pyridazinone rings can be reduced under specific conditions to form different reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the oxadiazole ring can produce corresponding amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application, such as its use as a drug or a research tool.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(3-methoxyphenyl)benzamide: This compound shares the methoxyphenyl groups but lacks the oxadiazole and pyridazinone rings.

    N-(3-Methoxyphenyl)maleimide: Similar in having the methoxyphenyl group but differs in the presence of a maleimide moiety instead of the oxadiazole and pyridazinone rings.

Uniqueness

N-(3-methoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its combination of methoxyphenyl groups, oxadiazole ring, and pyridazinone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H19N5O5

Molecular Weight

433.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H19N5O5/c1-30-16-8-6-14(7-9-16)21-24-22(32-26-21)18-10-11-20(29)27(25-18)13-19(28)23-15-4-3-5-17(12-15)31-2/h3-12H,13H2,1-2H3,(H,23,28)

InChI Key

WIBVGTUJNJSOHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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